molecular formula C11H16N2O4 B2716075 ethyl 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate CAS No. 1006334-32-2

ethyl 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate

Cat. No. B2716075
CAS RN: 1006334-32-2
M. Wt: 240.259
InChI Key: CWNONPHBZNHYPB-UHFFFAOYSA-N
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Description

Ethyl 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate, also known as EEP or Ethyl 3-ethoxyacetyl-1H-pyrazole-3-carboxylate, is a chemical compound that has gained increasing attention in scientific research due to its unique properties. This compound belongs to the pyrazole class of chemicals and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate and its derivatives have been extensively used in synthetic chemistry. Studies have demonstrated various methods of synthesis and chemical reactions involving this compound:

  • Selective Formation of Pyrazoles : Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a compound related to ethyl 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate, has been shown to react with substituted hydrazines in different solvents, leading to the selective formation of 1-aryl(alkyl)-5-(5-ethoxycarbonyl-2,4-dimethyl-1H-pyrrol-3-yl)-1H-pyrazoles (Mikhed’kina et al., 2009).

  • Synthesis Under Ultrasound Irradiation : A series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, similar in structure to the compound , has been synthesized using ultrasound irradiation. This method significantly reduced reaction times and achieved high regioselectivity (Machado et al., 2011).

  • Formation of Pyrazolo[3,4-b]pyridines : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, structurally related to the compound of interest, has been used for the selective synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These findings highlight the versatility of pyrazole derivatives in synthesizing complex heterocyclic compounds (Lebedˈ et al., 2012).

  • Synthesis of Isoxazole and Pyrazole Derivatives : Ethyl β-oxo thionoesters have been utilized to yield 3-ethoxyisoxazoles and 3-ethoxy-1H-pyrazoles, demonstrating the chemical reactivity of ethoxy substituted compounds in forming various heterocyclic structures (OhtaTetsuo et al., 2000).

  • Cross-Coupling Reactions for Pyrazole Synthesis : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates, similar in structure to the compound of interest, have been employed in Sonogashira-type cross-coupling reactions. These reactions facilitated the synthesis of various condensed pyrazoles, highlighting the reactivity and utility of ethyl pyrazole-4-carboxylates in complex organic syntheses (Arbačiauskienė et al., 2011).

  • Regioselective Cyclocondensation : Ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates, structurally related to the compound , have shown regioselective reactions with thiazolylhydrazines. These findings are significant for the understanding of regioselectivity in the synthesis of pyrazole derivatives (Pryadeina et al., 2008).

  • Synthesis of 1-Aryl Pyrazole Carboxylates : A two-step synthesis method has been developed for N-aryl 4-[(ethoxycarbonyl)oxy]-1H-pyrazole-3-carboxylates starting from commercially available ethyl 4-chloroacetoacetate and aromatic amines. This method highlights the synthetic versatility of pyrazole derivatives (Korneev et al., 2013).

  • Auxin Activities and Antiblastic Properties : Ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, structurally related to the compound of interest, has been synthesized and evaluated for its auxin activities and antiblastic properties to wheat gemma (Yue et al., 2010).

properties

IUPAC Name

ethyl 1-(3-ethoxy-3-oxopropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-3-16-10(14)6-8-13-7-5-9(12-13)11(15)17-4-2/h5,7H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNONPHBZNHYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=CC(=N1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(3-ethoxy-3-oxopropyl)-1H-pyrazole-3-carboxylate

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